molecular formula C8H17NO2S B1428050 1-Cyclohexylethane-1-sulfonamide CAS No. 1249928-80-0

1-Cyclohexylethane-1-sulfonamide

Cat. No. B1428050
M. Wt: 191.29 g/mol
InChI Key: FJTROUCOBVAGTO-UHFFFAOYSA-N
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Description

1-Cyclohexylethane-1-sulfonamide is a chemical compound with the CAS Number: 1249928-80-0. It has a molecular weight of 191.29 and its IUPAC name is 1-cyclohexylethanesulfonamide .


Molecular Structure Analysis

The molecular formula of 1-Cyclohexylethane-1-sulfonamide is C8H17NO2S . The InChI code for this compound is 1S/C8H17NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,9,10,11) .


Physical And Chemical Properties Analysis

1-Cyclohexylethane-1-sulfonamide is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Bioorthogonal Release and Drug Liberation
Sulfonamide derivatives, including 1-Cyclohexylethane-1-sulfonamide, are utilized in bioorthogonal reactions for the efficient release of sulfonamides using sulfonyl sydnonimines and dibenzoazacyclooctyne (DIBAC). This approach enables the selective and simultaneous liberation of sulfonamide and primary amine drugs, highlighting its potential in targeted drug delivery systems (Shao et al., 2018).

Carbonic Anhydrase Inhibition
Sulfonamide compounds, including 1-Cyclohexylethane-1-sulfonamide, have been recognized for their role in inhibiting various isoforms of carbonic anhydrases, which are crucial in numerous physiological processes. This inhibition mechanism is foundational for the development of therapeutic applications across a spectrum of diseases, including glaucoma, edema, and even certain cancers (Supuran, Scozzafava, & Casini, 2001).

Selective Cytotoxicity in Cancer Therapy
Specific sulfonamide compounds have demonstrated selective cytotoxicity toward cancer cells, indicating their potential in cancer therapy. For instance, ruthenium(II) p-cymene complexes of Schiff base ligands derived from sulfonamides exhibit enhanced toxicity against cancer cells under hypoxic conditions, a characteristic feature of the tumor microenvironment (Maji et al., 2021).

Asymmetric Transfer Hydrogenation
Sulfonamide derivatives have been applied in asymmetric transfer hydrogenation (ATH), serving as ligands in catalytic processes. This application is notable in chemical synthesis, where achieving high enantioselectivity is crucial for the production of chiral molecules (Cortez et al., 2006).

Fluorescence Sensing and Imaging
Sulfonamide-based compounds have been designed as fluorescence sensors, particularly for detecting metal ions like Cu2+ in aqueous solutions and living cells. The ability of these compounds to act as sensitive and selective turn-off fluorescence sensors showcases their potential in environmental monitoring and biomedical imaging (Zhou et al., 2012).

Future Directions

While specific future directions for 1-Cyclohexylethane-1-sulfonamide are not available, sulfonamides in general have been studied for their antiviral properties . They have also been used in the synthesis of other sulfur (VI) compounds .

properties

IUPAC Name

1-cyclohexylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTROUCOBVAGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylethane-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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